6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone
Overview
Description
6-(2-Bromoacetyl)-3-methyl-2(3H)-benzoxazolone is an organic compound that belongs to the class of benzoxazolones. This compound is characterized by the presence of a bromoacetyl group attached to the benzoxazolone ring system. Benzoxazolones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone typically involves the bromination of 3-methyl-2(3H)-benzoxazolone followed by acetylation. One common method involves the reaction of 3-methyl-2(3H)-benzoxazolone with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromoacetyl group. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromoacetyl)-3-methyl-2(3H)-benzoxazolone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the bromoacetyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazolones with various functional groups.
Oxidation: Oxo derivatives of benzoxazolone.
Reduction: Alcohol derivatives of benzoxazolone.
Scientific Research Applications
6-(2-Bromoacetyl)-3-methyl-2(3H)-benzoxazolone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
6-(2-Bromoacetyl)-3-methyl-2(3H)-benzoxazolone can be compared with other benzoxazolone derivatives such as:
3-Methyl-2(3H)-benzoxazolone: Lacks the bromoacetyl group and has different reactivity and biological activity.
6-(2-Chloroacetyl)-3-methyl-2(3H)-benzoxazolone: Similar structure but with a chloroacetyl group instead of a bromoacetyl group, leading to different chemical properties and reactivity.
6-(2-Iodoacetyl)-3-methyl-2(3H)-benzoxazolone: Contains an iodoacetyl group, which can influence its reactivity and biological activity differently compared to the bromoacetyl derivative.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromoacetyl group, which can participate in a variety of chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
6-(2-bromoacetyl)-3-methyl-1,3-benzoxazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-12-7-3-2-6(8(13)5-11)4-9(7)15-10(12)14/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUINISNXLVCFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CBr)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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